1-Bromo-2-methylnaphthalene is an organic compound with the molecular formula and a molecular weight of approximately 221.093 g/mol. It is characterized by a naphthalene ring system substituted with a bromine atom and a methyl group. This compound appears as a light yellow to brown liquid and has a density of about 1.4 g/cm³. Its boiling point is approximately 300.9 °C at 760 mmHg, while the flash point is around 137.4 °C, indicating its relatively stable nature under standard conditions .
[1] Sigma-Aldrich. 1-Bromo-2-methylnaphthalene technical grade, 90%
Another research application of 1-Bromo-2-methylnaphthalene involves its use in asymmetric cross-coupling reactions. Scientists have utilized this compound to form non-racemic 2,2'-dimethyl-1,1'-binaphthyl through an asymmetric cross-coupling reaction with its corresponding Grignard reagent using a nickel catalyst. This reaction holds potential for the synthesis of various optically active molecules with specific functionalities. [2]
[2] Sigma-Aldrich. 1-Bromo-2-methylnaphthalene technical grade, 90%
While specific biological activities of 1-bromo-2-methylnaphthalene are not extensively documented, compounds with similar structures often exhibit various biological properties, including antimicrobial and anticancer activities. Its halogenated nature may influence its interaction with biological systems, although further research is necessary to elucidate its specific biological effects.
Several methods have been developed for synthesizing 1-bromo-2-methylnaphthalene:
1-Bromo-2-methylnaphthalene serves as an important intermediate in organic synthesis, particularly in:
Research has focused on understanding how 1-bromo-2-methylnaphthalene interacts with other chemical species. For instance:
Several compounds share structural similarities with 1-bromo-2-methylnaphthalene, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
2-Methylnaphthalene | Non-halogenated; used as a precursor | |
1-Bromo-1-methylnaphthalene | Different substitution pattern | |
1-Bromo-3-methylnaphthalene | Exhibits different reactivity | |
1-Chloro-2-methylnaphthalene | Chlorinated variant; differing properties |
These comparisons highlight the unique bromination position on the naphthalene ring in 1-bromo-2-methylnaphthalene, influencing its reactivity and applications compared to similar compounds.
The synthesis of 1-bromo-2-methylnaphthalene traces its origins to classical electrophilic aromatic substitution (EAS) reactions. Naphthalene, a polycyclic aromatic hydrocarbon, undergoes regioselective bromination at the α-position due to the stabilization of the intermediate arenium ion by resonance. Early methods employed molecular bromine (Br₂) in nonpolar solvents, yielding 1-bromonaphthalene as the primary product. The introduction of a methyl group at position 2 was achieved through Friedel–Crafts alkylation, though early routes suffered from poor yields and competing isomer formation.
A breakthrough came with the development of directed ortho-metalation strategies in the mid-20th century. By leveraging the directing effects of substituents, chemists could selectively install bromine and methyl groups at desired positions. For instance, lithiation of 2-methylnaphthalene followed by quenching with bromine sources provided a more controlled pathway to 1-bromo-2-methylnaphthalene.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₉Br | |
Molecular Weight | 221.10 g/mol | |
Boiling Point | 296 °C (lit.) | |
Density | 1.418 g/mL at 25 °C (lit.) | |
Refractive Index | n²⁰/D = 1.648 | |
Flash Point | >230 °F |
The Wohl–Ziegler bromination, utilizing N-bromosuccinimide (NBS) under radical-initiated conditions, emerged as a pivotal method for benzylic and allylic bromination. Applied to 2-methylnaphthalene, this reaction selectively targets the benzylic position, avoiding the formation of ring-brominated byproducts. Recent studies have optimized solvent systems, replacing toxic carbon tetrachloride with trifluorotoluene, to enhance sustainability while maintaining yields >90%.
Photobromination of methylnaphthalenes involves radical intermediates generated under ultraviolet or visible light. For 2-methylnaphthalene, bromination primarily occurs at the 1-position due to the stabilizing effects of the methyl group on the intermediate radical [5]. Kinetic studies reveal that substituents at the 6-position (e.g., methyl, bromomethyl) significantly retard bromination rates by sterically hindering access to the reactive site [5]. Visible-light photoredox catalysis has emerged as a powerful tool, with organic dyes like erythrosine B amplifying the electrophilicity of N-bromosuccinimide (NBS) to achieve efficient 1-bromination under mild conditions [6] [7]. This method avoids harsh reagents and enables high yields (up to 92%) in acetonitrile solvent with ammonium persulfate as an additive [7].
NBS is preferred over molecular bromine (Br₂) for selective bromination of substrates containing alkenes or alkynes, as it minimizes undesired addition reactions [4]. In naphthalene derivatives, NBS selectively targets the 1-position when catalyzed by erythrosine B under white LED light [6]. The mechanism involves photo-oxidative activation of NBS, generating a bromine radical that abstracts a hydrogen atom from the substrate, followed by bromine atom transfer [7]. This approach is particularly effective for 2-methylnaphthalene, yielding 1-bromo-2-methylnaphthalene with >90% regioselectivity [6].
Regioselectivity in bromination depends on the electronic and steric environment of the substrate. For 2-methylnaphthalene, the methyl group directs bromination to the adjacent 1-position via inductive effects [5]. Conversely, methodologies using trimethylbromosilane and aryl sulfoxide activators enable para-bromination in phenolic compounds, though this approach is less common for methylnaphthalenes [2]. Computational studies of the radical anion intermediate in 1-bromo-2-methylnaphthalene suggest that C–Br bond dissociation occurs preferentially at the σ-radical state, favoring ring bromination over side-chain modifications [3].
While KSF clay is not explicitly documented for 1-bromo-2-methylnaphthalene synthesis, analogous bromination reactions employ solid acid catalysts to enhance regioselectivity. For example, montmorillonite clays have been used to stabilize bromine radicals in heterogeneous systems, suggesting potential applications for KSF clay in minimizing byproducts [6].
Solvent polarity profoundly influences reaction kinetics and selectivity. Acetonitrile, a polar aprotic solvent, optimizes NBS-mediated bromination by stabilizing ionic intermediates and facilitating electron transfer [6]. In contrast, nonpolar solvents like dichloromethane may favor radical pathways but reduce reaction rates due to poor solubility of NBS [7].
Decarboxylative bromination of naphthalene carboxylic acids offers a metal-free route to 1-bromo-2-methylnaphthalene. Tetrabutylammonium tribromide (Bu₄NBr₃) serves as both a bromine source and oxidizing agent, enabling C–Br bond formation via radical intermediates [8]. This method avoids costly transition metals and is compatible with electron-rich aromatic systems.
Bu₄NBr³ facilitates the decarboxylation of 2-methylnaphthalene-1-carboxylic acid, generating the corresponding bromide through a single-electron transfer mechanism [8]. The reaction proceeds via a carboxyl radical intermediate, which undergoes rapid decarboxylation and bromine atom abstraction to yield 1-bromo-2-methylnaphthalene.
Density functional theory (DFT) calculations reveal that the dissociation of the 1-bromo-2-methylnaphthalene radical anion follows a stepwise pathway: (1) electron transfer to the C–Br bond, (2) bond elongation to 2.12 Å, and (3) formation of bromide ion and a naphthalene radical [3]. The radical intermediate dimerizes to form 2,2′-dimethyl-1,1′-binaphthalene, a chiral byproduct [3].
Erythrosine B, a xanthene dye, acts as a visible-light photocatalyst to enhance NBS reactivity [7]. This system achieves 1-bromo-2-methylnaphthalene in 85% yield within 2 hours, outperforming uncatalyzed reactions by a factor of 3 [7]. Nickel catalysts have also been employed in asymmetric cross-coupling reactions with Grignard reagents to synthesize chiral binaphthyl derivatives [1].
While flow chemistry is not explicitly reported for this compound, continuous-flow systems could optimize photobromination by improving light penetration and reducing reaction times. Microreactors may also mitigate safety concerns associated with bromine handling.
The use of visible light, recyclable catalysts (e.g., erythrosine B), and solvent systems like acetonitrile aligns with green chemistry goals [6] [7]. These methods reduce energy consumption and hazardous waste compared to traditional bromination protocols.
Post-bromination functionalization of 1-bromo-2-methylnaphthalene includes Suzuki-Miyaura cross-coupling to introduce aryl groups and electrochemical reduction to form dimeric structures [1] [3]. The methyl group enhances steric hindrance, directing subsequent reactions to the bromine-free ring.
Irritant